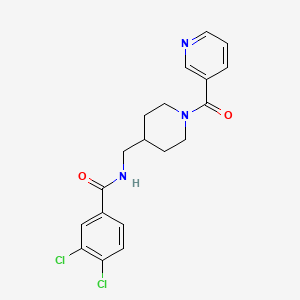

3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide” is a synthetic fragment that plays a significant role in the pharmaceutical industry . It is related to the class of compounds known as piperidines, which are among the most important synthetic fragments for designing drugs .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique

Antioxidant Activity

Benzamide derivatives, including compounds similar to 3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals and chelate metals, which may contribute to their potential as therapeutic agents in diseases where oxidative stress is a factor .

Antibacterial Applications

Research has indicated that benzamide compounds exhibit significant antibacterial activity. This includes effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of potential use in combating bacterial infections .

Anti-inflammatory and Analgesic Properties

Some benzamide derivatives have shown promising results in reducing inflammation and pain. These properties could make them suitable candidates for the development of new anti-inflammatory and analgesic drugs .

Cancer Research

The structure of 3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is conducive to modification and optimization for cancer treatment. Its derivatives have been explored for their cytotoxic activities against various cancer cell lines, indicating potential use in oncology .

Drug Discovery and Development

Benzamide compounds are integral in drug discovery due to their structural versatility and biological relevance. They serve as key intermediates in the synthesis of more complex molecules that can interact with a variety of biological targets .

Psychoactive Substance Analysis

The compound has a structural similarity to substances that have been assessed for their psychoactive properties. This makes it a candidate for research into new psychoactive substances and their effects on the central nervous system .

CDK2 Inhibition for Cancer Treatment

Derivatives of this compound have been identified as novel CDK2 inhibitors, which is an appealing target for cancer treatment. CDK2 is crucial in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells .

Synthesis of Novel Compounds

The benzamide core is a versatile scaffold for the synthesis of a wide range of novel compounds. These new molecules can be evaluated against several biological targets, potentially leading to the discovery of new drugs .

Orientations Futures

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, with new discoveries and biological evaluations of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

3,4-dichloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O2/c20-16-4-3-14(10-17(16)21)18(25)23-11-13-5-8-24(9-6-13)19(26)15-2-1-7-22-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQGUULJQUNOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)

![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2886351.png)

![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)

![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)